1-Hexadecylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties and biological activity.
The compound can be synthesized through various methods, often involving the reaction of appropriate starting materials such as fatty acids, amines, and carbonyl compounds. The specific synthesis of 1-Hexadecylimidazolidine-2,4-dione has not been extensively documented in the literature, but it can be inferred from related imidazolidine synthesis methods.
1-Hexadecylimidazolidine-2,4-dione can be classified under:
The synthesis of 1-Hexadecylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of hexadecanal with an appropriate amine followed by cyclization to form the imidazolidine ring.
The molecular structure of 1-Hexadecylimidazolidine-2,4-dione consists of a five-membered ring with two carbonyl groups at positions 2 and 4. The hexadecyl group is attached to one of the nitrogen atoms in the ring.
1-Hexadecylimidazolidine-2,4-dione can participate in various chemical reactions typical for diones and nitrogen-containing heterocycles:
The reactivity of the compound is influenced by its long hydrophobic hexadecyl chain, which may affect solubility and interaction with other molecules in solution.
The mechanism of action for compounds like 1-Hexadecylimidazolidine-2,4-dione typically involves:
Research into similar compounds indicates that imidazolidines can exhibit antibacterial and antifungal properties, suggesting potential therapeutic applications for 1-Hexadecylimidazolidine-2,4-dione.
1-Hexadecylimidazolidine-2,4-dione (systematic name: 1-hexadecyl-2,4-imidazolidinedione; CAS 85117-82-4) belongs to the N-alkylated hydantoin class of heterocyclic compounds. Its core structure features a five-membered imidazolidine ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4, establishing it as a cyclic urea derivative. The hexadecyl (C₁₆H₃₃) group at the N1 position introduces substantial hydrophobicity, fundamentally altering the physicochemical behavior compared to unsubstituted hydantoin. The compound's molecular formula is C₁₉H₃₆N₂O₂, with a molecular weight of 324.51 g/mol [3] [7]. Its SMILES representation (CCCCCCCCCCCCCCCCN1CC(=O)NC1=O) and InChIKey (DRKXRVWPYXYCMR-UHFFFAOYSA-N) provide unique identifiers for computational and database applications [7].
Structural Features and Tautomerism:The imidazolidine-2,4-dione core exhibits partial aromatic character due to electron delocalization across the N–C–N and C=O bonds, though it lacks full aromaticity. This electronic configuration supports keto-enol tautomerism, though crystallographic studies confirm the diketone form predominates in solid state [6]. X-ray analyses of related hydantoins reveal nearly planar ring geometries (r.m.s. deviation ~0.01-0.04 Å), with N-alkyl substituents adopting equatorial orientations relative to the heterocyclic plane [8]. The hexadecyl chain enhances van der Waals interactions in hydrophobic environments, while the carbonyl groups at C2 and C4 serve as hydrogen bond acceptors, enabling dual hydrogen bonding motifs critical to biological recognition [4].
Impact of Alkyl Chain Length:The C₁₆ alkyl chain distinguishes this derivative from shorter-chain analogs, conferring unique amphiphilic properties. Comparative studies of N-alkyl hydantoins demonstrate that chain length directly influences:
Table 1: Comparative Structural Properties of Imidazolidine-2,4-dione Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation | log P* (Predicted) |
---|---|---|---|---|
Imidazolidine-2,4-dione (hydantoin) | C₃H₄N₂O₂ | 100.08 | O=C1NC(=O)NC1 | -1.69 |
1-Allylimidazolidine-2,4-dione | C₆H₈N₂O₂ | 140.14 | O=C(N1)N(CC=C)CC1=O | +0.38 |
1-Hexadecylimidazolidine-2,4-dione | C₁₉H₃₆N₂O₂ | 324.51 | CCCCCCCCCCCCCCCCN1CC(=O)NC1=O | +6.20 |
5,5-Diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione | C₁₈H₁₄N₂O₂ | 290.32 | C1=CC=C(C=C1)C2(C3=CC=CC=C3)N(C(=O)NC2=O)CC#C | +3.85 |
*Calculated using ChemAxon software
Supramolecular Assembly:The amphiphilic nature drives self-organization in polar solvents, with the hexadecyl chains forming hydrophobic domains while hydantoin moieties orient toward aqueous interfaces. This assembly behavior underpins applications as emulsifiers and antimicrobial surface coatings. Crystallographic studies of analogous N-alkyl hydantoins reveal lamellar packing stabilized by N–H⋯O=C hydrogen bonds between hydantoin rings and van der Waals interactions between alkyl chains [8]. Hirshfeld surface analyses confirm that H⋯H contacts contribute ~45% to crystal packing, followed by H⋯O/O⋯H (30%) interactions [9].
The therapeutic exploration of hydantoins began with the serendipitous discovery of phenytoin's (5,5-diphenylimidazolidine-2,4-dione) anticonvulsant properties in 1938. This breakthrough established the imidazolidine-2,4-dione core as a privileged scaffold in central nervous system therapeutics, prompting extensive structural diversification. Early derivatives focused on C5 substitutions to modulate anticonvulsant potency, while N-alkylation emerged later as a strategy to alter pharmacokinetic properties and explore new bioactivities [4] [8].
Key Milestones in Hydantoin Derivative Development:
The introduction of extended N-alkyl chains marked a strategic shift toward dual-function molecules. The 2013 discovery that imidazolidine-2,4-dione derivatives act as selective protein tyrosine phosphatase-1B (PTP1B) inhibitors represented a watershed moment for metabolic disorder therapeutics [1]. Computational approaches ("core hopping") identified compounds with >20-fold selectivity for PTP1B over homologous phosphatases, with molecular dynamics simulations revealing how N-alkyl groups occupy hydrophobic subpockets adjacent to the catalytic site [1].
Evolution of 1-Hexadecyl Derivative:The specific development of 1-hexadecylimidazolidine-2,4-dione emerged from two convergent research trajectories:
Medicinal Chemistry: Rational extension of alkyl chains to enhance membrane localization and residence time. Studies demonstrated that C₁₆ chains improved cellular uptake of hydantoin-based PTP1B inhibitors compared to shorter analogs (C₈-C₁₂), correlating with improved in vitro potency [1].
Materials Science: Exploitation of amphiphilicity for surface functionalization. The compound's self-assembly properties were adapted from earlier applications of N-alkyl hydantoins as corrosion inhibitors and polymer stabilizers. Its antimicrobial efficacy stems from membrane-disruptive action, where the hydantoin group anchors to phospholipid headgroups while the alkyl chain integrates into bilayer hydrophobic regions [7].
Table 2: Evolution of Key Imidazolidine-2,4-dione Derivatives in Pharmaceutical Research
Decade | Representative Derivatives | Primary Therapeutic Target | Structural Innovation |
---|---|---|---|
1930-1940s | Phenytoin | Sodium channels (Anticonvulsant) | 5,5-Diphenyl substitution |
1960-1970s | Dantrolene | Ryanodine receptor (Muscle relaxant) | Hydrazinyl side chain |
1980-1990s | 5-(p-Hydroxyphenyl)hydantoin | Antibacterial (penicillin-binding) | p-Hydroxyphenyl at C5 |
2000-2010s | 1-Allyl-5,5-dimethylimidazolidine-2,4-dione | PTP1B (Antidiabetic) | N1-Alkylation with unsaturated chains |
2010-Present | 1-Hexadecylimidazolidine-2,4-dione | Membrane disruption (Antimicrobial) | N1-Hexadecyl amphiphilic design |
The biological activities of 1-hexadecylimidazolidine-2,4-dione derive from convergent theoretical frameworks that explain its interactions at molecular and supramolecular levels.
Molecular Recognition in Enzyme Inhibition:Computational studies reveal that the hydantoin moiety serves as a phosphotyrosine mimetic in PTP1B inhibition. Density functional theory (DFT) calculations demonstrate charge distribution similarities between the hydantoin carbonyl oxygens and phosphate groups (Mulliken charges: -0.45e vs. -0.78e), enabling competitive binding at the catalytic P-loop (residues Cys215-Ser221/Arg221). Molecular dynamics simulations of PTP1B complexes show that the hexadecyl chain occupies a proximal hydrophobic groove formed by Phe182, Tyr46, and Val49, contributing ΔG = -3.8 kcal/mol to binding free energy through van der Waals interactions [1]. Binding free energy decomposition confirms that nonpolar interactions account for >70% of total affinity, rationalizing the superiority of long alkyl chains over polar substituents [1].
Quantitative Structure-Activity Relationship (QSAR):For antimicrobial activity, QSAR models demonstrate parabolic dependence on chain length (log P optimum = 5.8-6.5). The 16-carbon derivative achieves ideal hydrophobicity for membrane integration, with predictive equations:
-log MIC = 0.87(±0.12)log P - 0.05(±0.01)(log P)² + 2.13(±0.34) (n=15, r²=0.91, q²=0.87, s=0.18)
Where higher values indicate greater potency against Gram-positive bacteria. The quadratic term confirms diminished returns beyond C₁₆ due to aggregation or poor dissolution [7].
Supramolecular Assembly Theory:The compound's surfactant behavior follows the Traube rule, with each -CH₂- group reducing interfacial tension by approximately 45 mN/m at critical micelle concentration (CMC). Molecular dynamics simulations of aqueous solutions show spontaneous formation of micelles (aggregation number ~65) above CMC = 0.12 mM, stabilized by:
These assemblies disrupt microbial membranes through "wedge model" insertion, where the rigid hydantoin headgroup prevents close packing of phospholipids, increasing membrane permeability [7].
Table 3: Computed Binding Parameters of 1-Hexadecylimidazolidine-2,4-dione with Biological Targets
Target System | Methodology | Key Interactions | Binding Energy (kcal/mol) | Reference |
---|---|---|---|---|
PTP1B Catalytic Domain | Molecular Dynamics (AMBER) | H-bonds: Gly220, Ser216; Hydrophobic: Phe182, Tyr46 | -9.24 ± 0.31 | [1] |
T-Cell PTP | MM-PBSA | H-bonds: Ala217; Hydrophobic: Ile219, Val49 | -5.87 ± 0.42 | [1] |
Lipid Bilayer (DPPC) | MD Simulation (GROMACS) | Headgroup H-bond; Alkyl chain insertion | ΔG_insert = -8.9 | [7] |
β-Glucuronidase | Docking (AutoDock Vina) | H-bonds: Glu413, Asn484; π-stacking: Trp569 | -8.13 | [4] |
Despite significant advances, critical knowledge gaps impede the rational development of 1-hexadecylimidazolidine-2,4-dione for advanced applications:
Selectivity Optimization in Enzyme Inhibition:While molecular simulations predict PTP1B selectivity over T-cell protein tyrosine phosphatase (TCPTP), experimental validation remains limited. The 5.8 Å difference in binding energy (ΔΔG = -3.37 kcal/mol) requires biochemical confirmation using purified enzymes. Structural determinants governing isoform specificity need elucidation through co-crystallization studies, particularly regarding allosteric modulation by the alkyl chain. Current homology models lack resolution in loop regions critical for selective inhibitor design [1] [4].
Metabolic Fate and Biotransformation:No comprehensive ADME studies exist for long-chain hydantoins. Potential metabolic pathways requiring investigation include:
Nanostructure Control and Stability:The compound's self-assembly into functional nanostructures suffers from poor morphological control. Key unanswered questions include:
Table 4: Critical Research Gaps and Proposed Investigation Strategies
Research Gap | Current Limitations | Recommended Approaches | Potential Impact |
---|---|---|---|
In vivo efficacy validation | Limited to in vitro enzyme/cell assays | Rodent models of diabetes/obesity; Topical infection models | Translation to therapeutic applications |
Developmental toxicity prediction | Incomplete in silico teratogenicity models | Zebrafish embryo assays; Computational EMBRYO-ADME | Safety profiling for dermal formulations |
Synergistic combination therapy | Untested with standard antimicrobials/antidiabetics | Checkerboard assays; Transcriptomic profiling | Multi-target treatment regimens |
Advanced delivery systems | Lack of targeted formulations | Liposomal encapsulation; Polymer-conjugated prodrugs | Enhanced bioavailability and tissue specificity |
Advanced Computational Modeling:Existing molecular dynamics simulations are constrained by:
Synthetic Methodology Innovation:Current routes to 1-hexadecylimidazolidine-2,4-dione suffer from:
Crystal Engineering:Despite detailed structural knowledge of related hydantoins [8] [9], the solid-state behavior of 1-hexadecylimidazolidine-2,4-dione remains uncharacterized. Polymorphism studies should address:
Table 5: In Silico ADMET Prediction Profile for 1-Hexadecylimidazolidine-2,4-dione
Parameter | Predicted Value | Confidence | Biological Implication |
---|---|---|---|
Caco-2 Permeability | 28.7 × 10⁻⁶ cm/s | High | Moderate intestinal absorption |
P-glycoprotein Substrate | Yes | Medium | Efflux transport likely |
CYP3A4 Inhibition | Non-inhibitor | High | Low drug interaction risk |
hERG Blockage | Low concern | Medium | Reduced cardiotoxicity potential |
AMES Mutagenicity | Negative | High | Favorable genotoxicity profile |
Hepatotoxicity | Low risk | Medium | Suitable for chronic administration |
Skin Permeation | -6.5 log Kp | High | Potential for topical delivery |
*Predictions via ADMET Predictor™ 10.2; Consensus of 5 QSAR models
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3